molecular formula C9H15NO B12348494 (3-Butylfuran-2-yl)methanamine

(3-Butylfuran-2-yl)methanamine

Cat. No.: B12348494
M. Wt: 153.22 g/mol
InChI Key: RGGSMPJDGMGMLO-UHFFFAOYSA-N
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Description

(3-Butylfuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted at the 3-position with a butyl group and at the 2-position with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butylfuran-2-yl)methanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-butylfuran. This can be achieved through the alkylation of furan with butyl halides under basic conditions.

    Amination: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where the 2-position of the furan ring is substituted with a methanamine group. Common reagents for this step include methanamine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Butylfuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

(3-Butylfuran-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (3-Butylfuran-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylfuran-2-yl)methanamine: Similar structure but with a methyl group instead of a butyl group.

    (3-Phenylfuran-2-yl)methanamine: Features a phenyl group instead of a butyl group.

    (3-Ethylfuran-2-yl)methanamine: Contains an ethyl group instead of a butyl group.

Uniqueness

(3-Butylfuran-2-yl)methanamine is unique due to the presence of the butyl group, which can influence its lipophilicity and overall chemical behavior. This can affect its solubility, reactivity, and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3-butylfuran-2-yl)methanamine

InChI

InChI=1S/C9H15NO/c1-2-3-4-8-5-6-11-9(8)7-10/h5-6H,2-4,7,10H2,1H3

InChI Key

RGGSMPJDGMGMLO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(OC=C1)CN

Origin of Product

United States

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